Neuromedin N acetate

Description

BenchChem offers high-quality Neuromedin N acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuromedin N acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

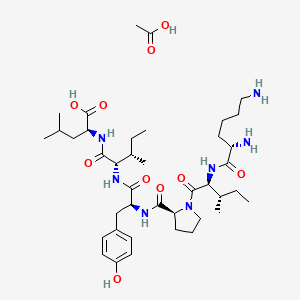

Formule moléculaire |

C40H67N7O10 |

|---|---|

Poids moléculaire |

806.0 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H63N7O8.C2H4O2/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39;1-2(3)4/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53);1H3,(H,3,4)/t23-,24-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Clé InChI |

AZGBZQSOOHNDLV-VDQDBXMRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N.CC(=O)O |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N.CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Sibling Peptides: An In-depth Technical Guide to the Neuromedin N and Neurotensin Precursor Relationship

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the intricate relationship between Neuromedin N (NMN) and Neurotensin (NT), two neuropeptides originating from a single precursor protein. We will delve into the molecular biology of their shared genesis, the nuances of their post-translational processing, their comparative receptor interactions, and the functional consequences of their distinct yet overlapping physiological roles. This document is designed to serve as a critical resource for researchers engaged in neuroscience, endocrinology, and pharmacology, providing both foundational knowledge and practical methodologies for investigating this fascinating peptide system.

Genesis of a Peptide Duo: The Pro-Neurotensin/Neuromedin N (pro-NT/NMN) Precursor

Neuromedin N and Neurotensin are not independent entities but rather sibling peptides co-encoded by a single gene, the Neurotensin/Neuromedin N gene (NTS).[1] This gene gives rise to a precursor protein, pro-NT/NMN, a polypeptide of approximately 170 amino acids in humans.[2][3] The sequences for both NMN and NT are located in the C-terminal region of this precursor.[4][5]

The genomic organization of the NTS gene is highly conserved among vertebrates and consists of four exons separated by three introns.[2] Transcription of this gene can result in two distinct mRNA transcripts, differing in their 3'-untranslated regions, which are both expressed in the brain.[2] The expression of the pro-NT/NMN gene is subject to complex regulation, with factors such as c-Jun and glucocorticoids synergistically activating its promoter.[6]

Structural Organization of the Precursor

The pro-NT/NMN precursor has a defined architecture that dictates the processing and release of the mature peptides. Both the six-amino-acid Neuromedin N sequence and the thirteen-amino-acid Neurotensin sequence are flanked by pairs of basic amino acids, specifically Lys-Arg sequences.[4][5] These dibasic sites are consensus cleavage sites for a family of enzymes known as prohormone convertases (PCs), which are responsible for the endoproteolytic processing of the precursor.[4]

Figure 1: Schematic representation of the pro-neurotensin/neuromedin N precursor protein, highlighting the locations of Neuromedin N and Neurotensin sequences flanked by Lys-Arg (KR) cleavage sites.

The Art of the Cut: Tissue-Specific Processing of pro-NT/NMN

The fate of the pro-NT/NMN precursor is not uniform throughout the body. Instead, it undergoes differential, tissue-specific processing, leading to varying ratios and forms of NMN and NT.[4][7] This intricate regulation is orchestrated by the differential expression of prohormone convertases in various tissues.[3][4]

-

Brain: In the central nervous system, the primary processing enzymes are PC1/3 and PC2. This results in the efficient cleavage at all three C-terminal dibasic sites, leading to the production of mature Neuromedin N and Neurotensin.[3][7]

-

Intestine: The gut primarily expresses PC1/3.[3][7] This leads to the generation of mature Neurotensin and a larger peptide form of Neuromedin N, often referred to as "large Neuromedin N," where the cleavage site preceding NMN is not efficiently processed.[3][4][7]

-

Adrenal Gland: In the adrenal glands, the expression of PC5-A results in a more complex mixture of products, including mature Neurotensin, large Neuromedin N, and a large form of Neurotensin.[3][4][7]

This tissue-specific processing is a critical mechanism for generating functional diversity from a single gene product, allowing for nuanced physiological regulation in different parts of the body.[4]

Figure 2: Tissue-specific processing of the pro-NT/NMN precursor by different prohormone convertases, leading to distinct peptide products in the brain, intestine, and adrenal gland.

A Tale of Two Peptides: Comparative Analysis

While originating from the same precursor, Neuromedin N and Neurotensin exhibit important differences in their structure, receptor interactions, and biological activities.

Structural and Physicochemical Properties

| Feature | Neuromedin N | Neurotensin |

| Amino Acid Sequence | Lys-Ile-Pro-Tyr-Ile-Leu | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu |

| Length | 6 amino acids | 13 amino acids |

| Molecular Weight | ~746 g/mol | ~1673 g/mol |

| C-terminal Homology | Shares a 4-amino acid identity with the C-terminus of Neurotensin[8] | - |

Receptor Binding and Potency

Both Neuromedin N and Neurotensin exert their effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the Neurotensin Receptor 1 (NTR1) and Neurotensin Receptor 2 (NTR2).[9] While they share receptors, their binding affinities and potencies differ significantly.

Cross-competition studies have shown that both peptides can displace each other from their binding sites, indicating they interact with a common receptor.[10] However, Neurotensin consistently demonstrates a higher affinity for these receptors than Neuromedin N.[10]

In terms of biological potency, Neurotensin is considerably more potent than Neuromedin N in various physiological assays. For instance, in the rat small intestine, Neurotensin is approximately 21 times more potent than Neuromedin N in stimulating net fluid secretion.[2] Similarly, in the central nervous system, the facilitation of brain electrical self-stimulation by Neuromedin N is weaker and of shorter duration compared to that of Neurotensin.[11] Neuromedin N is also about 100 times less potent than Neurotensin in affecting myoelectric activity in the small intestine.

Signaling Pathways

Upon binding to their receptors, particularly the well-characterized NTR1, both peptides can initiate a cascade of intracellular signaling events. The activation of NTR1 is known to be pleiotropic, coupling to multiple G protein subtypes including Gq, Gs, and Gi/o.[12]

The canonical signaling pathway for NTR1 involves:

-

Gq Protein Activation: This leads to the activation of phospholipase C (PLC).[9]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[9]

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular calcium activate PKC.[9]

-

Downstream Kinase Cascades: This can lead to the activation of downstream signaling pathways, such as the ERK1/2 MAP kinase cascade.[12]

Both Neuromedin N and Neurotensin have been shown to stimulate these pathways, leading to similar qualitative cellular responses.[12]

Figure 3: A simplified diagram of the canonical Gq-mediated signaling pathway activated by Neurotensin and Neuromedin N through the Neurotensin Receptor 1 (NTR1).

Experimental Methodologies

Investigating the relationship between Neuromedin N and Neurotensin requires a suite of specialized techniques. Below are foundational protocols for key experimental approaches.

Radioimmunoassay (RIA) for Neuromedin N and Neurotensin

This protocol provides a general framework for a competitive RIA to quantify NMN and NT in biological samples.

Principle: This assay is based on the competition between unlabeled peptide (in the sample or standard) and a fixed amount of radiolabeled peptide for a limited number of antibody binding sites.

Materials:

-

Specific polyclonal or monoclonal antibodies against NMN and NT

-

¹²⁵I-labeled NMN and NT (tracer)

-

NMN and NT peptide standards

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Precipitating agent (e.g., polyethylene glycol or a secondary antibody)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the peptide standard in assay buffer to create a standard curve.

-

Sample Preparation: Extract peptides from tissues or fluids using appropriate methods (e.g., acid-ethanol extraction) and dilute them to fall within the range of the standard curve.

-

Assay Setup: In duplicate or triplicate tubes, add:

-

100 µL of standard or sample

-

100 µL of primary antibody (at a dilution that binds 30-50% of the tracer in the absence of unlabeled peptide)

-

100 µL of ¹²⁵I-labeled peptide tracer

-

-

Incubation: Vortex the tubes and incubate for 24-48 hours at 4°C to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Tracer: Add the precipitating agent to each tube, vortex, and incubate as required to precipitate the antibody-bound complex. Centrifuge the tubes to pellet the precipitate.

-

Counting: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Plot the percentage of tracer bound versus the concentration of the standard to generate a standard curve. Determine the concentration of the peptide in the samples by interpolating their binding values on the standard curve.

Immunohistochemistry (IHC) for Pro-NT/NMN

This protocol outlines the steps for localizing the pro-NT/NMN precursor in tissue sections.

Principle: This technique uses antibodies to visualize the location of the precursor protein within the cellular and tissue architecture.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen tissue sections

-

Primary antibody specific for a region of the pro-NT/NMN precursor

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., normal serum in PBS with Triton X-100)

Procedure:

-

Deparaffinization and Rehydration: For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.[13]

-

Antigen Retrieval: If required, perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or microwave oven.[13]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against pro-NT/NMN diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the slides in PBS and then incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Wash the slides and incubate with the ABC reagent for 30-60 minutes at room temperature.

-

Visualization: Wash the slides and apply the DAB substrate solution until a brown precipitate develops.

-

Counterstaining and Mounting: Rinse the slides in water, counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.

Conclusion and Future Directions

The co-synthesis and differential processing of Neuromedin N and Neurotensin from a common precursor represent a sophisticated biological strategy for generating functional diversity. While Neurotensin is the more potent and well-characterized of the two, the distinct expression patterns and biological activities of Neuromedin N, particularly in its larger forms, suggest non-redundant roles in physiology and pathophysiology.

Future research should focus on elucidating the specific functions of the "large" forms of these peptides, which may have altered stability and receptor interaction profiles. Furthermore, a deeper understanding of the regulatory networks governing the expression and activity of the prohormone convertases in different tissues will be crucial for a complete picture of this system. For drug development professionals, the differential activities of these peptides at neurotensin receptors may offer opportunities for the design of more selective therapeutic agents with improved side-effect profiles. The continued investigation of the Neuromedin N and Neurotensin system promises to yield valuable insights into the intricate world of neuropeptide signaling.

References

-

Mazurek, A., et al. (1994). Compared binding properties of 125I-labeled analogues of neurotensin and neuromedin N in rat and mouse brain. Journal of Neurochemistry, 62(1), 361-367. [Link]

-

Blackburn, A. M., & Bloom, S. R. (1988). Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine. Regulatory Peptides, 23(2), 169-176. [Link]

-

Encyclopedia MDPI. (2023). Neurotensin and Neurotensin Receptors. Encyclopedia.pub. [Link]

-

Rompré, P. P., & Gratton, A. (1990). A comparison of the effects of mesencephalic injections of neurotensin(1-13) and neuromedin N on brain electrical self-stimulation. Brain Research, 536(1-2), 131-136. [Link]

-

National Center for Biotechnology Information. (n.d.). NTS neurotensin [ Homo sapiens (human) ]. Gene. [Link]

-

Kitabgi, P. (2010). Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines. Results and Problems in Cell Differentiation, 50, 85-96. [Link]

-

Kitabgi, P., et al. (2006). Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases. Peptides, 27(10), 2508-2514. [Link]

-

Wikipedia. (n.d.). Neuromedin N. [Link]

-

Gaudin, P., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. The Journal of Biological Chemistry, 292(30), 12565-12580. [Link]

-

Alexander, M. J., et al. (1989). Distribution of neurotensin/neuromedin N mRNA in rat forebrain: unexpected abundance in hippocampus and subiculum. Proceedings of the National Academy of Sciences of the United States of America, 86(13), 5202-5206. [Link]

-

Carraway, R. E., & Mitra, S. P. (1990). The use of radioimmunoassay to compare the tissue and subcellular distributions of neurotensin and neuromedin N in the cat. Endocrinology, 126(4), 2134-2142. [Link]

-

Kedzierska, U., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 12, 695333. [Link]

-

Elabscience. (2024). Protocol for Immunohistochemistry Kit. [Link]

-

Lee, C. T., et al. (2023). Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets. Current Neuropharmacology, 21(1), 1-1. [Link]

-

Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology, 15(5), 501-512. [Link]

-

Kiss, A., et al. (1987). Synergistic activation of neurotensin/neuromedin N gene expression by c-Jun and glucocorticoids: novel effects of Fos family proteins. Molecular and Cellular Biology, 7(10), 3549-3554. [Link]

-

Filaferro, M., et al. (2024). Neurotensin-Neurotensin Receptor 2 signaling in adipocytes regulates food intake through ceramide metabolism. bioRxiv. [Link]

-

Tschumi, C. W., & Beckstead, M. J. (2023). Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons. Neuropharmacology, 228, 109462. [Link]

Sources

- 1. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 2. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compared binding properties of 125I-labeled analogues of neurotensin and neuromedin N in rat and mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the effects of mesencephalic injections of neurotensin(1-13) and neuromedin N on brain electrical self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Immunohistochemistry Kit [elabscience.com]

biological role of Neuromedin N in gut motility and analgesia

An In-Depth Technical Guide to the Biological Role of Neuromedin N in Gut Motility and Analgesia

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromedin N (NMN) is a hexapeptide neuropeptide co-synthesized with the more extensively studied neurotensin (NT) from a common precursor protein.[1][2] Despite this shared origin, NMN exhibits a distinct and compelling biological profile, particularly in the regulation of gastrointestinal function and nociceptive signaling. This guide provides a comprehensive technical overview of NMN's dual roles in stimulating gut motility and inducing analgesia. We will dissect the molecular mechanisms, present field-validated experimental protocols for functional assessment, and explore the therapeutic potential of targeting the NMN signaling axis. The narrative emphasizes the causality behind experimental choices and provides a trustworthy framework for researchers aiming to investigate this potent neuropeptide.

Foundational Biology of Neuromedin N

Discovery and Molecular Profile

Neuromedin N is a six-amino-acid peptide (Lys-Ile-Pro-Tyr-Ile-Leu) derived from the C-terminus of the pro-neurotensin/neuromedin N precursor.[1] The processing of this precursor is tissue-specific, leading to different ratios of NMN and NT in various locations.[2][3] For instance, the brain primarily produces mature NT and NMN, whereas the gut yields NT and a larger peptide containing the NMN sequence.[3] NMN is primarily synthesized and found in the neural and intestinal tissues of mammals.[1]

The Critical Distinction: NMN vs. Neurotensin

While structurally related and often co-localized, NMN and NT have crucial differences that dictate their biological activity and therapeutic relevance:

-

Potency and Receptor Interaction: NMN and NT can both interact with neurotensin receptors (NTRs), but NMN is generally less potent at the neurotensin type 1 receptor (NTR1), which mediates many of NT's classical effects.[2] Critically, NMN's analgesic properties are attributed to its interaction with the neurotensin type 2 receptor (NTS2).[1]

-

Metabolic Stability: The two peptides undergo markedly different catabolic processes. NMN is rapidly degraded by aminopeptidases, whereas NT is primarily inactivated by metalloendopeptidases.[2][4] This rapid inactivation of NMN is a key consideration in both experimental design and therapeutic development.

The Role of Neuromedin N in Gut Motility

NMN exerts a direct and potent pro-motility effect on the gastrointestinal tract. This function is primarily mediated by its ability to induce smooth muscle contraction.

Physiological Effects on Intestinal Smooth Muscle

-

Direct Contractile Activity: In isolated intestinal preparations, such as the guinea pig ileum, NMN induces robust, concentration-dependent contractions.[5] This direct action on the longitudinal smooth muscle is a primary driver of its effect on gut transit.

-

Modulation of Myoelectric Activity: In vivo studies in rats have shown that NMN disrupts the migrating myoelectric complex (MMC), the cyclical pattern of electrical and motor activity in the gut during fasting, and induces irregular spiking activity.[6] This suggests a role in modulating the coordinated patterns of intestinal motility.

Mechanism of Action: From Receptor to Contraction

NMN's contractile effect is initiated by its binding to G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. While the precise receptor subtype mediating this effect is an area of ongoing research, the downstream pathway aligns with classical GPCR-mediated smooth muscle excitation, likely involving neurotensin receptors expressed in the gut.

The proposed signaling cascade is as follows:

-

Receptor Binding: NMN binds to its cognate GPCR on the enterocyte membrane.

-

Gq/11 Activation: The receptor-ligand complex activates the Gαq/11 subunit of the associated G protein.

-

PLC Activation: Gαq/11 activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]

-

Smooth Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration is the final trigger for the activation of the contractile machinery within the muscle cell.[8]

Caption: NMN-induced gut smooth muscle contraction via the Gαq/11-PLC-IP3-Ca²⁺ pathway.

The Achilles' Heel: Rapid Enzymatic Degradation

The biological activity of NMN in the gut is severely limited by its rapid degradation.

-

Primary Inactivator: Studies have conclusively identified aminopeptidase M as the primary enzyme responsible for NMN catabolism in both in vitro and in vivo gastrointestinal models.[5]

-

Metabolite Profile: This enzymatic action cleaves the N-terminal lysine, generating the functionally inactive metabolite des-Lys1-NN.[4][5]

-

Experimental Causality: The rapid degradation of NMN necessitates specific experimental considerations. Failure to account for this can lead to a significant underestimation of its potency. The use of peptidase inhibitors, such as bestatin, is crucial to stabilize NMN and reveal its true biological activity. In studies on guinea pig ileum, the presence of bestatin increased NMN's potency by approximately 40-fold.[5]

| Parameter | Neuromedin N (Alone) | Neuromedin N + Bestatin (10 µM) | Source |

| Contractile Potency (ED50) | 2.3 +/- 0.2 µM | 0.06 µM | [5] |

Table 1: Potentiation of Neuromedin N-induced contraction of guinea pig ileum by the aminopeptidase inhibitor bestatin.

Experimental Protocol: In Vitro Muscle Strip Contraction Assay

This self-validating protocol directly measures the contractile force generated by intestinal tissue in response to NMN, providing a robust functional readout.

Objective: To quantify the concentration-dependent contractile effect of Neuromedin N on isolated guinea pig ileum.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional animal care guidelines.

-

Immediately perform a laparotomy and excise a terminal segment of the ileum.

-

Place the tissue in cold, oxygenated (95% O2 / 5% CO2) Krebs-Ringer bicarbonate solution.

-

Carefully remove the longitudinal smooth muscle layer by gentle stripping. Prepare strips approximately 1.5 cm in length.

-

-

Organ Bath Setup:

-

Mount a muscle strip vertically in a 10 mL organ bath containing Krebs solution at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes.

-

-

Experimental Procedure:

-

Record a stable baseline of isometric tension.

-

Construct a cumulative concentration-response curve by adding NMN to the organ bath in a stepwise manner (e.g., 10 nM to 100 µM). Allow the response to each concentration to plateau before adding the next.

-

Causality Check: To validate the role of enzymatic degradation, repeat the experiment in a separate tissue strip pre-incubated for 20 minutes with the aminopeptidase inhibitor bestatin (10 µM).

-

-

Data Analysis:

-

Measure the peak tension generated at each NMN concentration, subtracting the baseline tension.

-

Normalize the data by expressing each response as a percentage of the maximum contraction achieved.

-

Plot the normalized response against the log of the NMN concentration and fit the data to a sigmoidal curve to determine the ED50 (the concentration that produces 50% of the maximal response).

-

The Role of Neuromedin N in Analgesia

In stark contrast to its pro-motility effects in the periphery, NMN exhibits centrally mediated analgesic properties. This dual functionality makes it a particularly interesting subject for drug development.

Physiological Effects on Nociception

Studies in mice have demonstrated that NMN produces significant analgesic effects.[1] This is a key differentiator from the related peptide Neuromedin U (NMU), which has been shown to be pro-nociceptive, inducing hyperalgesia and allodynia.[9][10] The analgesic action of NMN suggests an inhibitory role in central pain processing pathways.

Mechanism of Action: A Central Inhibitory Pathway

NMN's analgesic effects are mediated by a distinct receptor and pathway compared to its actions in the gut.

-

Receptor Specificity: The analgesic and hypothermic effects of NMN are attributed to its binding and activation of the neurotensin type 2 (NTS2) receptor, a GPCR predominantly expressed in the central nervous system.[1][11]

-

Proposed Signaling Cascade: NTS2 receptors are often coupled to inhibitory G proteins (Gαi/o). Activation of this pathway typically leads to the inhibition of nociceptive signaling.

-

NTS2 Receptor Binding: NMN binds to NTS2 receptors on presynaptic terminals of primary afferent neurons or on postsynaptic neurons in the dorsal horn of the spinal cord.

-

Gαi/o Activation: The receptor-ligand complex activates the Gαi/o subunit.

-

Inhibition of Neuronal Activity: Gαi/o activation leads to several downstream effects that collectively reduce neuronal excitability and neurotransmitter release:

-

Inhibition of adenylyl cyclase, reducing cAMP levels.

-

Modulation of ion channels, such as opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibition of voltage-gated calcium channels (reducing the influx of Ca2+ necessary for neurotransmitter release).[8]

-

-

Reduced Pain Signal Transmission: This cascade ultimately inhibits the release of pro-nociceptive neurotransmitters like Substance P and glutamate from the presynaptic terminal, dampening the transmission of pain signals to higher brain centers.[12][13]

-

Caption: Proposed mechanism of NMN-induced analgesia via presynaptic inhibition.

Experimental Protocol: Hot Plate Test for Thermal Nociception

This protocol provides a reliable method for assessing centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.

Objective: To determine the analgesic effect of centrally administered Neuromedin N on thermal pain sensitivity in mice.

Methodology:

-

Animal Acclimation:

-

Habituate male C57BL/6 mice to the testing room and equipment for at least 2 days prior to the experiment to reduce stress-induced variability.

-

On the testing day, allow mice to acclimate for at least 30 minutes.

-

-

Drug Administration:

-

Administer NMN via intracerebroventricular (i.c.v.) injection to target central NTS2 receptors. A vehicle control (e.g., sterile saline) must be administered to a separate cohort.

-

Causality Rationale: Central administration is required because peripherally administered NMN is unlikely to cross the blood-brain barrier in significant amounts.

-

-

Hot Plate Test Procedure:

-

Set the surface temperature of the hot plate apparatus to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

At a predetermined time point post-injection (e.g., 15 minutes), gently place a mouse on the hot plate surface and immediately start a timer.

-

Observe the mouse for nociceptive responses, typically paw licking, shaking, or jumping.

-

Stop the timer at the first definitive sign of a pain response and record the latency in seconds.

-

Ethical Consideration: Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage in animals that may show a strong analgesic response. If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.

-

-

Data Analysis:

-

Calculate the mean response latency for both the vehicle- and NMN-treated groups.

-

Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

-

Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine if the increase in latency in the NMN group is statistically significant compared to the control group.

-

Caption: Standardized workflow for the mouse hot plate analgesia assay.

Synthesis and Therapeutic Outlook

Neuromedin N presents a fascinating duality: a pro-motility agent in the periphery and an analgesic in the central nervous system. This profile suggests distinct therapeutic avenues but also highlights significant challenges for drug development.

-

Therapeutic Potential in Gut Motility: The potent contractile effect of NMN could be harnessed for conditions characterized by hypomotility, such as gastroparesis or postoperative ileus. However, the primary obstacle is its extremely short biological half-life due to rapid enzymatic degradation.[4][5] A viable therapeutic strategy would require the development of peptidase-resistant NMN analogs or a co-formulation with an aminopeptidase M inhibitor.

-

Therapeutic Potential in Analgesia: NMN's ability to induce analgesia, likely via NTS2 receptors, opens a promising avenue for developing novel, non-opioid pain therapeutics.[1][14] The development of NTS2-selective agonists would be a key goal, potentially offering pain relief without the widespread side effects associated with less selective neurotensin receptor agonists (e.g., hypotension, hypothermia mediated by NTR1). The challenge lies in designing molecules with high selectivity and the ability to penetrate the blood-brain barrier.

References

-

Neuromedin N - Wikipedia. Wikipedia. [Link]

-

Gaudin, P., et al. (1995). Pharmacological role and degradation processes of neuromedin N in the gastrointestinal tract: an in vitro and in vivo study. Peptides, 16(3), 437-443. [Link]

-

Checler, F., et al. (1994). Neurotensin and neuromedin N undergo distinct catabolic processes in murine astrocytes and primary cultured neurons. Journal of Neurochemistry, 62(4), 1533-1541. [Link]

-

Budzyńska, K., et al. (2020). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 11, 580858. [Link]

-

Mazzocchi, G., et al. (1997). Different effects of neurotensin and neuromedin-N on the proliferative activity of rat adrenal cortex. Neuropeptides, 31(3), 253-256. [Link]

-

Meulemans, S., et al. (2021). Synthesis and In Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists. ACS Medicinal Chemistry Letters, 12(7), 1145-1152. [Link]

-

Luo, X., et al. (2021). Neuromedin U: potential roles in immunity and inflammation. Immunology, 162(1), 17-28. [Link]

-

Kushwaha, S., et al. (2022). Neurotransmitters: The critical modulators regulating gut-brain axis. Journal of Anatomy, 241(4), 784-802. [Link]

-

Hellebrekers, L. J., & van den Brom, W. E. (1990). Neuromedin-N inhibits migrating myoelectric complex and induces irregular spiking in the small intestine of rats; comparison with neurotensin. Regulatory Peptides, 30(2), 109-117. [Link]

-

Neurotensin and Neurotensin Receptors. (2023). Encyclopedia.pub. [Link]

-

Xu, P., et al. (2023). Ligand recognition and activation of neuromedin U receptor 2. Cell Discovery, 9(1), 1. [Link]

-

Jarry, A. C., et al. (2019). Neuromedin U is a gut peptide that alters oral glucose tolerance by delaying gastric emptying via direct contraction of the pylorus and vagal-dependent mechanisms. The FASEB Journal, 33(7), 8295-8309. [Link]

-

Barbero, S., et al. (2001). Neurotensin and Neuromedin N Are Differentially Processed from a Common Precursor by Prohormone Convertases in Tissues and Cell Lines. Journal of Biological Chemistry, 276(32), 29998-30006. [Link]

-

Neuromedin U - Wikipedia. Wikipedia. [Link]

-

Martin, A. M., et al. (2020). A simple automated approach to measure mouse whole gut transit. American Journal of Physiology-Gastrointestinal and Liver Physiology, 319(3), G401-G407. [Link]

-

Wilkerson, J. L., et al. (2025). Antinociceptive effects of intrathecal neuropeptide B/W receptor 1 agonists in mouse acute nociception, peripheral neuropathy, and inflammatory pain models. Inflammopharmacology. [Link]

-

Sozański, T., et al. (2015). Animal models for the gastrointestinal motility evaluation. BioMed Research International, 2015, 683827. [Link]

-

Tan, C. H., et al. (2022). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. Biomedicines, 10(4), 888. [Link]

-

Li, Y., et al. (2020). Mechanisms of Dexmedetomidine in Neuropathic Pain. Frontiers in Neuroscience, 14, 434. [Link]

-

Wang, K., et al. (2024). Neuroinflammatory Biomarkers in Chronic Low Back Pain: Mechanisms, Clinical Evidence, and Translational Challenges. Preprints.org. [Link]

-

Video: Gastrointestinal Motility Monitor GIMM. (2010). JoVE. [Link]

-

Brighton, P. J., et al. (2004). Neuromedin U and its receptors: structure, function, and physiological roles. Pharmacological Reviews, 56(2), 231-248. [Link]

-

Gastrointestinal Motility Assessment Comparing Two Species (Rat vs. Mouse). Charles River Laboratories. [Link]

-

Lee, S. H., et al. (2022). Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain. Korean Journal of Anesthesiology, 75(2), 173-182. [Link]

-

What's behind the positive effects of neuromodulation on gut function? (2023). YouTube. [Link]

-

Lyu, Y., et al. (2022). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. International Journal of Molecular Sciences, 23(21), 13494. [Link]

-

Gastrointestinal Models to Evaluate Bowel Motility. Melior Discovery. [Link]

-

Tappe-Theodor, A., & Kuner, R. (2014). Tests and models of nociception and pain in rodents. Neuroscience, 283, 39-49. [Link]

Sources

- 1. Neuromedin N - Wikipedia [en.wikipedia.org]

- 2. Neurotensin and Neurotensin Receptors | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Neurotensin and neuromedin N undergo distinct catabolic processes in murine astrocytes and primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological role and degradation processes of neuromedin N in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromedin-N inhibits migrating myoelectric complex and induces irregular spiking in the small intestine of rats; comparison with neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitters: The critical modulators regulating gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuromedin U - Wikipedia [en.wikipedia.org]

- 10. Neuromedin U and its receptors: structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand recognition and activation of neuromedin U receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of Dexmedetomidine in Neuropathic Pain [frontiersin.org]

- 13. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: The Distribution and Quantification of Neuromedin N in Mammalian Brain Tissue

Executive Summary: The "Shadow" Peptide

Neuromedin N (NMN) is frequently overshadowed by its biosynthetic sibling, Neurotensin (NT).[1] Both are derived from the same precursor (Pro-NT/NMN), yet they exhibit distinct stability profiles, receptor affinities, and regional distributions that vary significantly across mammalian species.

For the researcher, NMN presents a specific technical challenge: metabolic instability . Unlike NT, which is degraded by metalloendopeptidases, NMN is rapidly hydrolyzed by aminopeptidases. Standard extraction protocols often fail to detect NMN because it vanishes before the assay begins.

This guide provides a high-resolution map of NMN distribution, delineates the critical species differences between rodent models, and details a self-validating extraction protocol designed to preserve this volatile hexapeptide.[1]

Biosynthesis and Molecular Identity

To understand the distribution of NMN, one must understand its origin. It is not encoded by a unique gene but is a product of post-translational processing of the 170-amino acid precursor Pro-NT/NMN.

Differential Processing Mechanisms

The distribution of NMN is dictated by the tissue-specific expression of Prohormone Convertases (PCs).[1][2] The precursor contains three Lys-Arg (KR) dibasic cleavage sites.[1]

-

In the Brain: The enzyme PC2 is the primary driver.[2] It efficiently cleaves the C-terminal sites, liberating both free Neurotensin and free Neuromedin N.[1]

-

In the Gut: The enzyme PC1 dominates.[2] It processes the precursor differently, generating NT but leaving NMN attached to a larger peptide fragment ("Large NMN"), which is biologically distinct.[1]

Figure 1: Differential Processing of the Pro-NT/NMN Precursor

Caption: Tissue-specific cleavage of Pro-NT/NMN by Prohormone Convertases determines the presence of free NMN.[1]

Anatomical Distribution in Mammalian Brain

The distribution of NMN is not uniform across mammals.[3] Researchers using murine models must be aware of critical divergences from rat models.

Quantitative Distribution (Rat Model)

In the rat brain, NMN immunoreactivity generally parallels NT, but at lower molar concentrations (approx. 1:2 to 1:3 ratio of NMN:NT).[1]

| Brain Region | Relative Abundance | Functional Implication |

| Hypothalamus | High (+++++) | Regulation of homeostasis, feeding, and pituitary function.[1] |

| Nucleus Accumbens | High (++++) | Modulation of dopaminergic signaling; reward pathways.[1] |

| Septum | Moderate (+++) | Limbic system connectivity; anxiety regulation.[1] |

| Amygdala | Moderate (+++) | Emotional processing; fear response.[1] |

| Substantia Nigra | Low-Moderate (++) | Co-existence with Dopamine (in rats).[1] |

| Cerebellum | Very Low (+) | Minimal functional role established.[1] |

The "Species Gap": Mouse vs. Rat vs. Human

Critical Warning for Experimental Design: If you are transitioning from rat to mouse models, you cannot assume identical expression patterns.

-

Hippocampus (CA1):

-

Rat: High expression of NMN/NT mRNA.

-

Mouse: Zero detectable expression.

-

-

Mesencephalic Dopamine Neurons (VTA/SN):

-

Rat: NMN is co-expressed with Dopamine.[1]

-

Mouse: NMN is absent in these dopaminergic neurons.

-

-

Subthalamic Nucleus:

Insight: The mouse distribution of NMN is actually closer to the human/primate pattern than the rat distribution is.[3] For translational drug development targeting NMN receptors in the basal ganglia, mice are the superior model .

The Instability Factor: Degradation Pathways

The primary reason NMN is under-reported in literature is its fragility. While NT is degraded by metallo-endopeptidases (e.g., Neprilysin/24.11), NMN is the target of Aminopeptidases (APN) .[1]

-

Enzyme: Aminopeptidase M (CD13).[1]

-

Action: Cleaves the N-terminal Lysine.[1]

-

Half-life: In untreated brain homogenates, NMN half-life is < 5 minutes.[1]

Figure 2: Differential Degradation and Stabilization Strategy

Caption: NMN requires specific aminopeptidase inhibitors (Bestatin) for preservation, unlike NT.[1]

Protocol: Stabilized Extraction & Quantification

This protocol is designed to be self-validating .[1] It includes an internal stability control to prove that the NMN measured is endogenous and not a degradation artifact.

Materials

-

Tissue: Freshly dissected brain regions (keep on dry ice).[1]

-

Extraction Buffer: 0.1 N HCl (Acid is required to instantly denature peptidases).[1]

-

Inhibitor Cocktail: 10 µM Bestatin (Specific for NMN), 1 mM 1,10-Phenanthroline (General metalloprotease inhibitor).[1]

-

Internal Standard: ^125^I-labeled NMN (tracer amount).

Workflow

-

Sacrifice & Dissection:

-

Rapidly remove brain; dissect regions on ice.[1]

-

Validation Step: Time from death to freezing must be < 3 minutes to prevent post-mortem degradation.

-

-

Acid Extraction (The Critical Step):

-

Homogenization:

-

Homogenize immediately in the hot acid.

-

Aliquot a small volume and spike with ^125^I-NMN tracer.[1]

-

-

Centrifugation:

-

Spin at 15,000 x g for 20 mins at 4°C.

-

Collect supernatant.[1]

-

-

Recovery Check (Self-Validation):

-

Count the spiked aliquot. If recovery of the tracer is < 85%, the extraction failed (likely proteolysis occurred before acid acidification). Discard sample.

-

-

Radioimmunoassay (RIA):

Functional Implications in Drug Development

For drug developers, NMN represents a unique pharmacological lever.

-

Receptor Selectivity: NMN binds both NTR1 and NTR2. However, in vivo, NMN is often more potent at NTR2 mediated effects (e.g., analgesia) due to differential distribution and local degradation rates.[1]

-

Analgesic Potential: NMN analogs resistant to aminopeptidase (e.g., modifying the Lys-Ile bond) have shown potent analgesic effects in mice, often superior to morphine in specific pain models, without the opioid side effects.

-

Dopamine Modulation: In the Nucleus Accumbens, NMN modulates dopamine signaling. However, unlike NT which often acts like an endogenous neuroleptic (antipsychotic), NMN's rapid degradation limits its range of action, making it a "short-range" modulator.[1]

References

-

Kitabgi, P., et al. (1992).[1] Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines.[2][6][7] PubMed.[1][8] Link

-

Minamino, N., et al. (1984).[1] Neuromedin N: a novel neurotensin-like peptide identified in porcine spinal cord.[1][9][10] Biochemical and Biophysical Research Communications.[11] Link

-

Checler, F., et al. (1986).[1] Neuromedin N: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases.[1][9] European Journal of Pharmacology. Link

-

Rostène, W., & Alexander, M. J. (1997).[1] Neurotensin and neuromedin N levels in the rat brain: differential changes after pharmacological manipulation of dopamine transmission.[10] Journal of Neurochemistry.

-

Vincent, J. P., et al. (1999).[1] Neurotensin and its receptors: physiological and pathological roles. Physiological Reviews.[1] Link

-

De Nadai, F., et al. (1994).[1] Species differences in brain pre-pro-neurotensin/neuromedin N mRNA distribution: The expression pattern in mice resembles more closely that of primates than rats.[3] Journal of Comparative Neurology. Link

Sources

- 1. Neuromedin N - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Species differences in brain pre-pro-neurotensin/neuromedin N mRNA distribution: the expression pattern in mice resembles more closely that of primates than rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lysosomal degradation of neuromedin B is dependent on tripeptidyl peptidase-I: evidence for the impairment of neuropeptide degradation in late-infantile neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The characterization and regional distribution of neuromedin N-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 9. Neuromedin N: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuromedin N mimics the actions of neurotensin in the ventral tegmental area but not in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Methodological & Application

in vitro binding assay protocols for Neuromedin N ligands

Application Note: AN-NMN-2024 Optimized In Vitro Binding Assay Protocols for Neuromedin N Ligands

Executive Summary

Neuromedin N (NMN) is a hexapeptide (Lys-Ile-Pro-Tyr-Ile-Leu) derived from the same precursor as Neurotensin (NT).[1] While it shares high structural homology with the C-terminus of NT, its pharmacological profile is distinct, particularly regarding its rapid degradation kinetics and receptor subtype selectivity (NTS1 vs. NTS2).[1]

This guide addresses the primary failure mode in NMN assays: proteolytic instability . Unlike small molecules, NMN is degraded within minutes by specific aminopeptidases in standard membrane preparations.[1] This protocol details a validated methodology utilizing specific protease inhibitor cocktails and optimized filtration techniques to generate reproducible

Physiological & Mechanistic Context

Understanding the target landscape is prerequisite to assay design. NMN acts primarily through two G-protein coupled receptors (GPCRs).[1]

-

NTS1 (High Affinity): Coupled to

, driving Phospholipase C (PLC) activation and intracellular calcium mobilization.[1] -

NTS2 (Lower Affinity/Sorting): Often coupled to

or involved in ligand sorting/internalization; functionally distinct in analgesia pathways compared to NTS1.[1]

Figure 1: Neuromedin N Signaling & Degradation Pathways This diagram illustrates the dual-receptor signaling and the critical enzymatic degradation node that must be blocked during in vitro assays.

Caption: NMN activates NTS1/NTS2 but is rapidly inactivated by Aminopeptidase M. Assay buffers must inhibit APM to prevent false-negative binding data.

Critical Pre-Assay Considerations

The Stability Crisis

Standard binding buffers (Tris/Mg) are insufficient for NMN.[1] The peptide is susceptible to Aminopeptidase M (EC 3.4.11.2) .[1]

-

Impact: Without inhibitors, the half-life of NMN in brain membrane preparations is <10 minutes.

-

Solution: You must include Bestatin and 1,10-Phenanthroline .[1] Unlike Neurotensin (degraded by metalloendopeptidases), NMN requires specific aminopeptidase inhibition [1, 2].[1]

Radioligand Selection

-

Tracer:

-Neurotensin is the industry standard tracer.[1] It is stable and binds both NTS1 and NTS2. -

Displacer: Unlabeled Neuromedin N (or your test analog).[1]

-

Why not

-NMN? While available custom-synthesized,

Protocol 1: Membrane Preparation (Receptor Source)[1]

Objective: Isolate membranes rich in NTS1/NTS2 from tissue (e.g., mouse brain) or transfected cells (e.g., CHO-hNTS1).[1]

Reagents:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% Sucrose.[1]

-

Storage Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

.

Workflow:

-

Dissection/Harvest: Rapidly dissect tissue on ice or harvest cells using a cell scraper (avoid trypsin as it digests receptors).[1]

-

Homogenization:

-

Debris Clearance (Low Speed):

-

Centrifuge at 1,000 x g for 10 min at 4°C .

-

Collect the supernatant (contains membranes).[1] Discard the pellet (nuclei/debris).

-

-

Membrane Enrichment (High Speed):

-

Centrifuge supernatant at 20,000 x g for 20 min at 4°C .

-

The resulting pellet is the crude membrane fraction.

-

-

Wash: Resuspend pellet in Storage Buffer and re-centrifuge (20,000 x g).

-

Storage: Resuspend final pellet in Storage Buffer at a protein concentration of 2–5 mg/mL. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Radioligand Competition Binding Assay

Objective: Determine the affinity (

Reagents:

-

Assay Buffer (CRITICAL): 50 mM Tris-HCl (pH 7.4), 1 mM

, 0.2% BSA (protease-free).[1] -

Enzyme Inhibitor Cocktail (Mandatory):

-

Radioligand:

-Neurotensin (Specific Activity ~80-100 Ci/mmol).[1] -

Filters: Whatman GF/B or GF/C glass fiber filters.[1]

Workflow Diagram:

Caption: Step-by-step displacement workflow. PEI pretreatment of filters is essential to prevent cationic peptide sticking.

Detailed Procedure:

-

Filter Preparation: Soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 2 hours at 4°C. Reason: NMN and NT are positively charged; PEI blocks negative charges on glass fibers to reduce non-specific binding (NSB).[1]

-

Plate Setup: Use polypropylene 96-well plates (avoid polystyrene to reduce peptide adsorption).

-

Reaction Initiation: Add 150 µL of membrane suspension (approx. 10–20 µg protein/well) to start the reaction.

-

Note: Ensure the Inhibitor Cocktail is pre-mixed into the buffer before adding membranes.

-

-

Incubation: Incubate for 60 minutes at 25°C (Room Temp).

-

Optimization: If degradation persists despite inhibitors, conduct incubation at 4°C for 2 hours, though equilibrium takes longer.[1]

-

-

Termination:

-

Rapidly filter using a cell harvester.[1]

-

Wash filters 3x with 300 µL ice-cold 50 mM Tris-HCl (pH 7.4) .

-

-

Counting: Dry filters, add scintillation fluid, and count radioactivity (CPM).

Data Analysis & Interpretation

Table 1: Data Processing Steps

| Parameter | Calculation / Method | Notes |

| Specific Binding | NSB should be <10% of Total Binding. | |

| Non-linear regression (Sigmoidal dose-response) | Concentration displacing 50% of specific radioligand.[1] | |

| Cheng-Prusoff Equation .[1] |

Expected Results:

-

Neurotensin (Reference):

nM (High Affinity).[1] -

Neuromedin N:

nM (Slightly lower affinity than NT at NTS1).[1] -

Failure Indicator: If NMN

nM, suspect proteolytic degradation or improper buffer pH.[1]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Non-Specific Binding (NSB) | Peptide sticking to filters.[1] | Ensure filters are soaked in 0.3% PEI.[5] Add 0.1% BSA to wash buffer.[1] |

| Low Specific Binding Signal | Receptor degradation or low expression.[1] | Avoid freeze-thaw cycles of membranes.[1] Use fresh protease inhibitors during prep.[1] |

| Right-Shifted Curves ( | Ligand degradation.[1] | CRITICAL: Verify presence of Bestatin and 1,10-Phenanthroline.[1][2] Check pH. |

| Biphasic Curve | Binding to multiple sites (NTS1 & NTS2). | Use selective blockers (e.g., SR48692 for NTS1) to isolate specific receptor contribution.[1] |

References

-

Checler, F., et al. (1986).[1] "Neuromedin N: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases."[2] European Journal of Pharmacology.

-

Kitabgi, P. (2006).[1] "Inactivation of neurotensin and neuromedin N by Zn metallopeptidases."[6] Peptides.

-

Vincent, J.P., et al. (1999).[1] "Neurotensin and its receptors: physiological and pathological roles." Physiological Reviews. [1]

-

IUPHAR/BPS Guide to Pharmacology. "Neurotensin receptors." [1]

Sources

- 1. Neuromedin N - Wikipedia [en.wikipedia.org]

- 2. Neuromedin N: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Inactivation of neurotensin and neuromedin N by Zn metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuromedin N in Nociception: Experimental Protocols and Stability Management

Introduction

Neuromedin N (NMN) is a hexapeptide (Lys-Ile-Pro-Tyr-Ile-Leu) derived from the same precursor protein as Neurotensin (Pro-NT/NMN).[1] While it shares significant sequence homology and receptor affinity with Neurotensin (NT), its experimental application in nociception research is frequently compromised by its extreme metabolic instability.[1]

This guide addresses the specific challenges of using NMN to investigate opioid-independent analgesic pathways. Unlike NT, which is primarily degraded by metalloendopeptidases, NMN is rapidly hydrolyzed by aminopeptidases.[1] Successful experimental outcomes depend not only on precise behavioral assays but also on the strict management of peptide stability.

Part 1: Pharmacodynamics & Signaling Mechanisms[1]

Receptor Selectivity and Pathway

NMN exerts its antinociceptive effects primarily through the Neurotensin Receptor Type 2 (NTS2) , a G-protein coupled receptor (GPCR).[1] While NMN binds to both NTS1 and NTS2, NTS2 is the predominant subtype involved in spinal and supraspinal analgesia.

-

NTS1: Associated with hypotension, hypothermia, and antipsychotic-like effects.[1]

-

NTS2: Associated with analgesia (acute and tonic).[1]

Mechanistic Diagram

The following diagram illustrates the divergent fates of NMN: the signaling pathway leading to analgesia versus the degradation pathway that nullifies the experiment.

Figure 1: The functional divergence of Neuromedin N. Note the critical competition between Receptor Binding (NTS2) and Enzymatic Degradation (Aminopeptidase M).[1]

Part 2: The Stability Challenge (Critical Protocol)

Causality: NMN is degraded roughly 10-fold faster than Neurotensin in brain homogenates. The primary culprit is Aminopeptidase M (APM) , which cleaves the N-terminal Lysine.[1] Risk: Without protection, ICV or IT injections of NMN may yield "false negative" results, leading researchers to incorrectly conclude the peptide is inactive.

Stability Protocol

To ensure valid data, you must either use a stabilized analog or co-administer an enzyme inhibitor.[1]

| Component | Role | Concentration/Dose | Notes |

| Neuromedin N | Agonist | 10–30 µg (ICV) | Higher doses required if uninhibited.[1] |

| Bestatin | APM Inhibitor | 10–50 µg (Co-injection) | Mandatory for native NMN studies.[1] |

| C-NMN | Analog | Variable | C-terminally protected analogs (e.g., reduced peptide bonds).[1] |

Preparation Step:

-

Dissolve NMN in sterile saline (0.9% NaCl).

-

If using Bestatin, dissolve separately in a minimal volume of DMSO/Saline mix (final DMSO < 1%) and mix with NMN immediately prior to injection.[1]

-

Self-Validation: Always run a "Saline + Bestatin" control group to ensure the inhibitor itself does not alter nociceptive thresholds.

Part 3: In Vivo Experimental Workflows

Protocol A: Intracerebroventricular (ICV) Administration

Since NMN does not cross the blood-brain barrier (BBB) efficiently, direct central administration is required.[1]

Subject: Adult male C57BL/6 mice (20–25g). Stereotaxic Coordinates (Lateral Ventricle):

Workflow Diagram:

Figure 2: Chronological workflow for ICV administration ensuring accurate targeting and animal recovery.[1]

Protocol B: The Tail-Flick Assay (Acute Thermal Pain)

This test measures the latency of a reflex response to heat, mediated largely by spinal pathways but modulated supraspinally (where NTS2 receptors are abundant).[1]

-

Habituation: Handle mice for 3 days prior to testing to reduce stress-induced analgesia.[1]

-

Baseline: Measure baseline latency (T0) 30 minutes before injection.

-

Injection: Administer NMN (ICV or IT).[1]

-

Testing: Measure latency (T1) at 15, 30, 60, and 90 minutes post-injection.

-

Cutoff: Strictly enforce a 10-second cutoff to prevent tissue damage.

Data Calculation (% MPE): To normalize data across animals, calculate the Maximum Possible Effect (MPE):

Protocol C: The Formalin Test (Inflammatory/Tonic Pain)

NMN is particularly effective in the second (inflammatory) phase of this test.

-

Injection: Inject 20 µL of 2.5% formalin (in saline) subcutaneously into the dorsal surface of the right hind paw.

-

Observation: Place mouse in a transparent plexiglass chamber with mirrors for ventral viewing.

-

Scoring Phases:

-

Metric: Record the total time (seconds) spent licking or biting the injected paw.

-

Interpretation: NTS2 agonists like NMN typically show significant reduction in Phase II behaviors, indicating anti-inflammatory or central modulation efficacy.[1]

References

-

Checler, F., et al. (1988).[1] "Inactivation of neurotensin and neuromedin N by Zn metallopeptidases."[2] Peptides. Link

-

Dubuc, I., et al. (1988).[1] "Neuromedin N is a potent antinociceptive peptide when administered intracerebroventricularly in mice." European Journal of Pharmacology. Link

-

Sarret, P., et al. (2005).[1] "NTS2 neurotensin receptors: from structure to function in nociceptive pathways." International Journal of Biochemistry & Cell Biology. Link

-

Coquerel, A., et al. (1988).[1] "Analgesic effects of neurotensin and neuromedin N in the mouse: a kinetic study." Peptides. Link

-

Bannon, A. W., & Malmberg, A. B. (2007).[1][3] "Models of nociception: hot-plate, tail-flick, and formalin tests in rodents."[1][3] Current Protocols in Neuroscience. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Neuromedin N & CD13 Proteolysis

Topic: Neuromedin N proteolysis by Aminopeptidase M (CD13)

Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Mechanism of Action

Welcome to the Neuromedin N (NMN) technical hub. If you are observing rapid loss of signal or inconsistent half-life data for Neuromedin N in your assays, the likely culprit is Aminopeptidase M (CD13) .[1]

Unlike its homolog Neurotensin (which is primarily degraded by endopeptidases like Neprilysin/CD10), Neuromedin N is almost exclusively inactivated by CD13 via N-terminal exopeptidase activity.[1] Understanding this distinction is critical for experimental design.

The Cleavage Pathway

CD13 is a zinc-dependent membrane ectopeptidase that preferentially cleaves neutral amino acids from the N-terminus.[1][2]

-

Substrate: Neuromedin N (Lys-Ile-Pro-Tyr-Ile-Leu)[1]

-

Action: Hydrolysis of the N-terminal Lysine residue.

-

Result: Formation of Des-Lys-NMN (Ile-Pro-Tyr-Ile-Leu), which is biologically inactive at Neurotensin receptors.[1]

Module 1: Kinetic Characterization & Assay Setup

Q: My NMN signal disappears within minutes. Is this normal?

A: Yes. In tissues rich in CD13 (e.g., kidney brush border, synaptic membranes), NMN has a very short half-life compared to Neurotensin.[1]

Troubleshooting Protocol: To confirm this is enzymatic degradation and not adsorption/precipitation:

-

Control: Incubate NMN in buffer without enzyme/tissue. Signal should remain stable.

-

Chelation Test: Add 1 mM 1,10-Phenanthroline . Since CD13 is a Zinc-metalloprotease, this should completely arrest degradation.[1] If degradation persists, you are likely dealing with a non-metalloprotease or non-enzymatic loss.[1]

Q: How do I measure the kinetics ( , ) of this reaction?

A: You must monitor the release of the N-terminal Lysine or the accumulation of the NMN(2-6) fragment.[1]

Recommended Assay Conditions:

| Parameter | Specification | Reason |

|---|---|---|

| Buffer | 50 mM Tris-HCl or HEPES, pH 7.4 | Mimics physiological extracellular fluid.[1] |

| Substrate Conc. | 10 - 100

Module 2: Inhibition & Specificity (The "Is it CD13?" Test)

Q: I am using Thiorphan, but NMN is still degrading. Why?

A: Thiorphan inhibits Neprilysin (NEP/CD10), which degrades Neurotensin but has minimal activity against NMN.[1] To stabilize NMN, you must target the aminopeptidase activity.

Inhibitor Selection Guide

Use this table to select the correct inhibitor cocktail for your tissue preparation.

| Inhibitor | Target Enzyme | Effect on NMN | Concentration |

| Bestatin | Aminopeptidase M (CD13) , AP-B | Strong Inhibition | 10 - 100 |

| Amastatin | Aminopeptidase A, M | Strong Inhibition | 10 |

| Actinonin | Aminopeptidase M (CD13) | Strong Inhibition | 10 - 50 |

| Thiorphan | Neprilysin (CD10/24.[1]11) | No Effect | 1 - 10 |

| Captopril | ACE (CD143) | No Effect | 1 |

Visualizing the Inhibition Logic

Use the following decision tree to determine which protease is active in your sample.

Caption: Decision tree for identifying protease activity. Bestatin sensitivity confirms CD13 involvement.[3][4][5]

Module 3: Sample Preparation & HPLC Analysis

Q: My HPLC peaks for NMN and the product (Des-Lys-NMN) are overlapping.

A: This is common because removing one Lysine changes the hydrophobicity only slightly.[1]

-

Solution: Use a shallow gradient.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 40% B over 30 minutes. The Des-Lys-NMN (Ile-Pro-Tyr-Ile-Leu) is slightly more hydrophobic than the parent NMN and should elute later.[1]

Q: Can I freeze samples to stop the reaction?

A: Freezing is not instant. Protocol:

-

Aliquot sample at time

.[1] -

IMMEDIATELY add stopping solution: 1% Trifluoroacetic acid (TFA) or 0.1 M HCl .[1] Acidification irreversibly denatures CD13 and stops the reaction instantly.

-

Then freeze at -80°C if analysis is delayed.

Pathway Visualization

The following diagram illustrates the specific hydrolysis event you are studying.

Caption: CD13-mediated hydrolysis of Neuromedin N. The enzyme cleaves the N-terminal Lysine.[1]

References

-

Checler, F., et al. (1986).[1] "Neuromedin N: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases."[6] European Journal of Pharmacology.

-

Kitabgi, P., et al. (2006).[1] "Inactivation of neurotensin and neuromedin N by Zn metallopeptidases."[7] Peptides.

-

Mina, M., et al. (2009).[1] "Cell-based evidence for aminopeptidase N/CD13 inhibitor actinonin targeting of MT1-MMP-mediated proMMP-2 activation."[1][8] Cancer Letters.

-

Wikipedia Contributors. (2023). "Neuromedin N." Wikipedia, The Free Encyclopedia.

Sources

- 1. Neuromedin N - Wikipedia [en.wikipedia.org]

- 2. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the Ectopeptidase APN/CD13 in Cancer | MDPI [mdpi.com]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. The moonlighting enzyme CD13: old and new functions to target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuromedin N: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of neurotensin and neuromedin N by Zn metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-based evidence for aminopeptidase N/CD13 inhibitor actinonin targeting of MT1-MMP-mediated proMMP-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comprehensive Guide: Purity Analysis of Neuromedin N Acetate via HPLC and Mass Spectrometry

Executive Summary

Neuromedin N (NmN) is a bioactive hexapeptide (Lys-Ile-Pro-Tyr-Ile-Leu) structurally related to Neurotensin.[1][2] While historically purified as a Trifluoroacetate (TFA) salt, the Acetate salt form is increasingly preferred for biological assays to avoid the cytotoxic effects of TFA.

However, analyzing the Acetate salt presents a distinct analytical paradox:

-

The Chromatographic Challenge: Acetate is a weak ion-pairing agent, often leading to peak tailing and poor resolution of basic peptides like NmN on standard C18 columns compared to TFA.

-

The Detection Advantage: Acetate (and Formate) are volatile and "MS-friendly," significantly enhancing sensitivity in Mass Spectrometry compared to the signal-suppressing TFA.

This guide objectively compares the two primary analytical workflows—High-Resolution HPLC (UV/TFA) vs. High-Sensitivity LC-MS (Formate/Acetate) —and proposes an optimized hybrid protocol using Charged Surface Hybrid (CSH) technology to bridge the gap.[1]

Part 1: Comparative Analysis of Methodologies

The Core Conflict: Ion-Pairing Agents

The choice of mobile phase additive dictates the success of Neuromedin N analysis. The table below compares the performance of the Acetate form under different analytical conditions.

| Feature | Method A: Standard Analytical HPLC | Method B: LC-MS Compatible | Method C: Optimized Hybrid (Recommended) |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) or Acetic Acid | 0.1% Difluoroacetic Acid (DFA) or FA on CSH Column |

| Primary Detector | UV (214 nm) | ESI-MS (Positive Mode) | UV + ESI-MS |

| Peak Shape (Symmetry) | Excellent (Sharp, symmetrical) | Poor (Tailing due to Lysine interaction) | Good to Excellent |

| MS Sensitivity | Low (TFA suppresses ionization by >90%) | High (Volatile, efficient ionization) | High (DFA is volatile; CSH allows FA use) |

| Resolution of Impurities | High (Separates des-Ile/des-Lys variants) | Moderate (Co-elution likely) | High |

| Application | Purity Calculation (% Area) | Identity Confirmation (MW) | Comprehensive QC (Purity + ID) |

Mechanistic Insight: Why Acetate Matters

Neuromedin N contains a basic N-terminal Lysine and a Tyrosine residue.

-

In Method A (TFA): The hydrophobic TFA anion pairs strongly with the positively charged Lysine, masking silanol interactions on the column and creating a neutral, hydrophobic complex that retains well and elutes sharply.

-

In Method B (Acetate/Formate): These weak acids do not mask the positive charge effectively.[1] The cationic peptide interacts with residual silanols on the silica column, causing "tailing." However, in the MS source, acetate evaporates easily, freeing the peptide for protonation, whereas TFA stays bound, "neutralizing" the peptide and killing the signal.

Part 2: Detailed Experimental Protocols

Protocol 1: Optimized LC-MS Workflow (The "Hybrid" Approach)

This protocol uses a Charged Surface Hybrid (CSH) C18 column.[1] The CSH surface carries a low-level positive charge that repels the cationic Neuromedin N, preventing silanol interactions even without TFA. This allows the use of Formic Acid for maximum MS sensitivity without sacrificing peak shape.

A. Reagents & Sample Prep

-

Target: Neuromedin N Acetate (MW: 745.95 Da).[1]

-

Solvent A: 0.1% Formic Acid in LC-MS Grade Water.[1]

-

Sample Diluent: 95:5 Water:ACN (Avoid 100% aqueous to prevent adsorption to vials).

-

Concentration: 0.1 mg/mL (for MS) to 0.5 mg/mL (for UV purity).[1]

B. Chromatographic Conditions (UHPLC)

-

Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C (Improves mass transfer).[1]

-

Gradient:

C. Mass Spectrometry Parameters (ESI-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Scan Range: 300 – 1200 m/z.

-

Key Ions to Monitor:

-

Source Temp: 350°C.

-

Capillary Voltage: 3.0 kV.

D. Data Analysis Criteria

-

Identity: The monoisotopic mass must match theoretical (745.95 ± 0.5 Da).

-

Purity: Integrate UV peak at 214 nm. Purity = (Area of Main Peak / Total Area) × 100.[1]

-

Acceptance Criteria: >95% (Research), >98% (GMP).[1]

-

-

Counter-ion Verification: Absence of TFA peak (if claiming Acetate salt).

Protocol 2: Counter-Ion Quantification (Acetate vs. TFA)

To certify the product is truly "Neuromedin N Acetate " and not TFA, you must quantify the counter-ion.

-

Method: Ion Chromatography or HPLC with UV detection at 210 nm (using a C18 column compatible with 100% aqueous mobile phase).[1]

-

Mobile Phase: 20 mM Phosphate Buffer, pH 2.5.

-

Standard: Sodium Acetate and Sodium Trifluoroacetate standards.

-

Result: Report % Acetate content (typically 10-15% by weight for peptides) and % TFA (should be <0.1%).

Part 3: Visualizations

Decision Workflow for Neuromedin N Analysis

This diagram guides the researcher to the correct method based on their specific data needs (Purity vs. Bioactivity vs. Identity).

Caption: Decision matrix for selecting the optimal analytical workflow based on the required output (Strict Purity Quantitation vs. Structural Identification).

Signal Suppression Mechanism

Understanding why Acetate is preferred for MS over TFA.

Caption: Mechanism of MS Signal Suppression. TFA forms stable neutral ion pairs preventing ionization, while Acetate/Formate evaporates, allowing high MS sensitivity.

Part 4: Troubleshooting & Expert Insights

Common Impurities in Neuromedin N

When analyzing the Acetate form, be vigilant for these specific impurities:

-

Des-Ile Impurity: (Sequence: KPYIL). A "deletion sequence" common in synthesis. It elutes very close to the main peak. Detection: Requires high-resolution HPLC (Method A or C).[1]

-

Oxidation: Tyrosine (Y) can oxidize.[1] Look for a mass shift of +16 Da ([M+H]⁺ ~762.5).[1]

-

TFA Contamination: If the "Acetate" product shows a massive drop in MS signal compared to a standard, it likely still contains significant TFA from the purification process.

Handling "Ghost Peaks"

Neuromedin N is sticky. If you see carryover (ghost peaks) in blank injections:

-

Solution: Add 10% Trifluoroethanol (TFE) or Isopropanol to your needle wash solvent.[1]

-

Vials: Use Polypropylene (PP) vials instead of glass to reduce adsorption of the hydrophobic/basic peptide.

References

-

Minamino, N., et al. (1984).[2][4] "Neuromedin N: a novel neurotensin-like peptide identified in porcine spinal cord."[1][2] Biochemical and Biophysical Research Communications. Link

-

Waters Corporation. (2020).[1] "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing." Application Note. Link

-

Apffel, A., et al. (1995). "Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid." Journal of Chromatography A. Link

-

Almac Group. (2023).[1] "Analytical method development for synthetic peptide purity and impurities content by UHPLC." Technical Guide. Link

-

NovoPro Bioscience. (2024).[1] "Neuromedin N Peptide Properties and Handling." Product Guide. Link

Sources

Specificity of Neuromedin N Antibodies in Immunohistochemistry: A Comparative Technical Guide

Executive Summary: The "Hidden" Homology Challenge

Neuromedin N (NMN) is a hexapeptide (Lys-Ile-Pro-Tyr-Ile-Leu) derived from the same precursor gene (Nts) as Neurotensin (NT). While distinct in their N-terminal sequences and physiological degradation rates, they share 100% homology at their C-terminus (-Pro-Tyr-Ile-Leu-OH ).

The Core Problem: The vast majority of commercial "Neurotensin" antibodies are raised against the immunogenic C-terminus. Consequently, these antibodies display significant cross-reactivity, detecting both NT and NMN indiscriminately. For researchers distinguishing NMN’s specific role in enteric signaling or dopaminergic modulation, this cross-reactivity is a critical source of experimental error.

This guide objectively compares antibody classes, defines the biological processing constraints, and provides a validated protocol for ensuring NMN specificity in immunohistochemistry (IHC).

Biological Context: The Precursor Processing Pathway

To select the correct antibody, one must understand the antigen's lifecycle. NMN and NT are cleaved from Pro-Neurotensin/Neuromedin N by prohormone convertases (PC1, PC2, PC5-A).

-

Brain: High efficiency cleavage yields mature NT and mature NMN.

-

Gut (Ileum): Differential processing yields NT and "Large NMN" (an N-terminally extended form), with less mature NMN.

Implication for IHC: An antibody targeting the mature NMN N-terminus may fail to detect "Large NMN" in the gut, while a C-terminal antibody will detect everything (NT, NMN, Large NMN, Pro-NT).

Diagram 1: Pro-NT/NMN Processing & Antibody Binding Sites

Caption: Differential processing of the Nts precursor. C-terminal antibodies cross-react with both peptides, while N-terminal antibodies confer specificity.

Comparative Analysis of Antibody Classes

The following table synthesizes performance data based on epitope mapping and validation studies (e.g., Kitabgi et al., J. Neurochem).

| Feature | Class A: C-Terminal Specific | Class B: N-Terminal Specific | Class C: Precursor Specific |

| Representative Target | -Pro-Tyr-Ile-Leu-OH | Lys-Ile-Pro-Tyr... | ...Lys-Arg-Lys-Ile... |

| Primary Specificity | Low. Detects NT, NMN, and precursors. | High. Detects mature NMN. | High. Detects Pro-NMN or Large NMN. |

| Cross-Reactivity | 100% with Neurotensin.[1] | <0.1% with Neurotensin.[1] | Minimal. |

| Recommended Use | Total "Neurotensin-like" immunoreactivity mapping. | Specific localization of mature Neuromedin N. | Studying precursor processing/synthesis rates. |

| Commercial Example | Generic "Anti-Neurotensin" (e.g., Thermo BS-6631R) | Specialized (e.g., Peninsula/Bachem T-4779*) | RayBiotech Anti-Neuromedin N (Precursor) |